molecular formula C10H11NO2S B13179644 N-(3-Ethynylphenyl)ethane-1-sulfonamide

N-(3-Ethynylphenyl)ethane-1-sulfonamide

Cat. No.: B13179644
M. Wt: 209.27 g/mol
InChI Key: NTBOZRZFPJRYJJ-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethynyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-Ethynylaniline+Ethanesulfonyl chlorideThis compound+HCl\text{3-Ethynylaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethynylaniline+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethynylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)ethane-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-(3-ethynylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H11NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3

InChI Key

NTBOZRZFPJRYJJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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